molecular formula C17H18N2O2S B368687 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 448931-91-7

2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B368687
CAS No.: 448931-91-7
M. Wt: 314.4g/mol
InChI Key: BRIIAHOERJOMQL-UHFFFAOYSA-N
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Description

2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry . This compound, with its unique structure, combines a thiophene ring with an amide and a phenylpropanoyl group, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and Diels-Alder reaction, as well as automated systems for amide bond formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Alcohol derivatives of the compound

    Substitution: Halogenated thiophene derivatives, acylated products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s amide and thiophene moieties may allow it to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a thiophene ring with a cyclopentane ring and an amide linkage, which may confer distinct chemical and biological properties compared to other thiophene derivatives

Biological Activity

The compound 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopenta[b]thiophene core with an amide functional group. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, and it possesses a molecular weight of approximately 288.37 g/mol.

Research indicates that compounds with thiophene structures often exhibit anticancer properties by interfering with microtubule dynamics. The proposed mechanism for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar to other known antimitotic agents, this compound may disrupt the normal function of tubulin, leading to cell cycle arrest.
  • Induction of Apoptosis : Studies suggest that treatment with this compound can activate apoptotic pathways in cancer cells, as evidenced by increased caspase activity.

Biological Activity and Efficacy

A series of in vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings are summarized in the following table:

Cell LineGI50 (μM)LC50 (μM)Mechanism of Action
A549 (Lung)2.01>20Cell cycle arrest and apoptosis
OVACAR-42.27>20Induction of early apoptosis
CAKI-1 (Kidney)0.69>20Inhibition of tubulin polymerization
T47D (Breast)0.362>20Activation of caspase pathways

Study on Antiproliferative Activity

In a study assessing the efficacy of various thiophene derivatives, including our compound, it was found that it exhibited significant growth inhibition across multiple cancer cell lines. The results indicated that the compound's GI50 values were consistently in the submicromolar range, demonstrating its potential as a broad-spectrum anticancer agent. Notably, the compound showed superior activity compared to standard treatments like nocodazole.

In Vivo Efficacy

Further investigations included in vivo studies using CT26 murine models. The results demonstrated a marked reduction in tumor growth when treated with the compound compared to control groups, supporting its potential for therapeutic application in oncology.

Properties

IUPAC Name

2-(3-phenylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-16(21)15-12-7-4-8-13(12)22-17(15)19-14(20)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIIAHOERJOMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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